

Comparative metabolomics of Oleoyl-CoA levels in healthy vs. diseased states

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Compound of Interest

Compound Name: Oleoyl-CoA

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A Comparative Analysis of Oleoyl-CoA Levels in Health and Disease

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of **Oleoyl-CoA** levels in healthy versus diseased states, focusing on cancer, cardiovascular disease, and metabolic syndrome. **Oleoyl-CoA**, a monounsaturated fatty acyl-CoA, is a central player in cellular metabolism, serving as a key substrate for the synthesis of complex lipids and as a signaling molecule. Dysregulation of its metabolism is increasingly implicated in the pathophysiology of several major diseases.

Quantitative Comparison of Oleoyl-CoA and Related Metabolites

The following table summarizes the observed changes in **Oleoyl-CoA** and related fatty acid levels in various diseased states compared to healthy tissues. Direct quantitative data for **Oleoyl-CoA** is often limited in human studies; therefore, related and indicative measures are also presented.

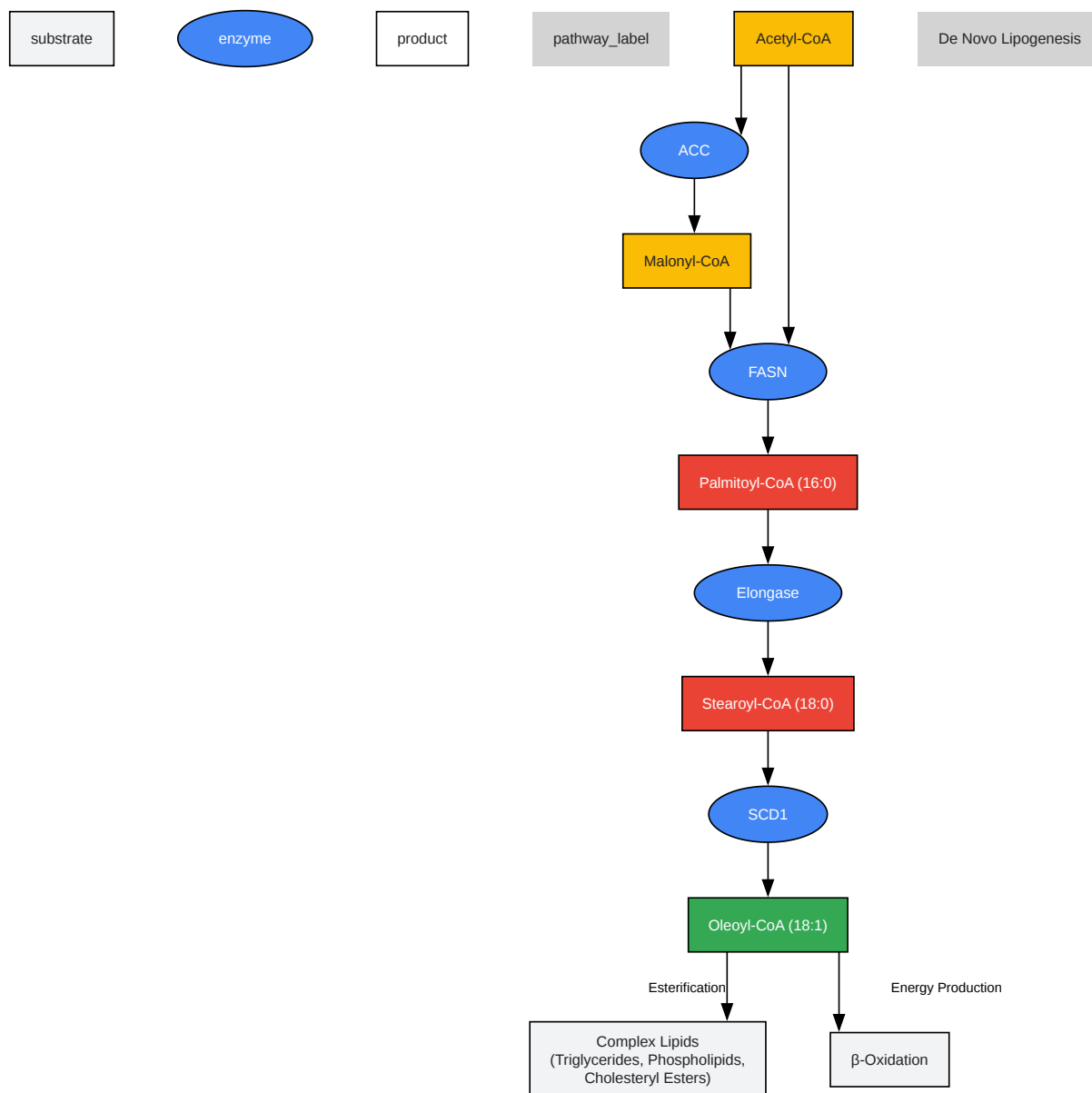
Disease State	Tissue/Sample Type	Analyte	Observation in Diseased State vs. Healthy Control	Supporting Data/Comments
Cancer				
Breast Cancer	Tumor Tissue	Monounsaturated Fatty Acids (MUFAs)	Increased	Breast cancer tissues show significantly higher levels of MUFAs compared to normal-appearing breast tissue.[1] The ratio of MUFAs to Saturated Fatty Acids (SFAs) is also significantly higher in tumor tissues.[1]
Tumor Tissue	Oleic Acid (18:1n-9)	Increased	The major MUFA, oleic acid, is found at higher levels in breast cancer tissue samples. [1]	
Tumor Tissue	Stearoyl-CoA Desaturase 1 (SCD1) Activity Index (18:1n-9/18:0)	Increased	The ratio of oleic acid to stearic acid, an indicator of SCD1 activity, is higher in cancerous tissue.[1]	

Hepatocellular Carcinoma (HCC)				Levels were not found to be different from uninvolved liver tissue.[2]
Tumor Tissue	Oleic Acid	No Significant Difference		
Tumor Tissue	Linoleic Acid	Decreased (approx. 50%)	This may reflect enhanced synthesis of arachidonic acid in HCC tumor tissue.[2]	
Cardiovascular Disease				
Heart Failure	Myocardial Tissue	Total Long-Chain Acyl-CoA	Decreased by 58%	Failing human myocardium displayed significantly lower total acyl-CoA content compared to non-failing hearts. Mechanical unloading with a left ventricular assist device (LVAD) restored acyl-CoA levels. [3]
Metabolic Syndrome				

Non-Alcoholic Fatty Liver Disease (NAFLD)	Liver Tissue	Monounsaturate d Fatty Acids (MUFAs)	Increased (Trend)	NAFLD patients show a trend of increased MUFAs, particularly oleic acid, in liver tissue triglycerides.[4]
Liver Tissue	Stearoyl-CoA Desaturase (SCD) Activity	Increased	An increased ratio of SCD product to precursor is observed in NAFLD subjects, correlating with the severity of steatosis.[4]	

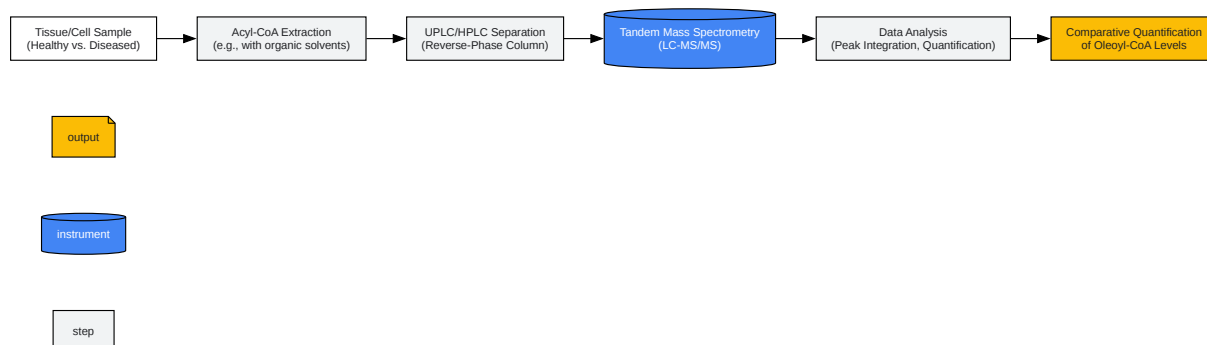
Signaling Pathways and Metabolic Workflows

The following diagrams illustrate key metabolic pathways involving **Oleoyl-CoA** and a general workflow for its quantification.



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Caption: De Novo Lipogenesis and **Oleoyl-CoA** Synthesis Pathway.



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Caption: General Workflow for **Oleoyl-CoA** Quantification.

Experimental Protocols

The quantification of **Oleoyl-CoA** and other long-chain fatty acyl-CoAs is most commonly and accurately achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Below is a generalized protocol based on established methods.

Objective: To extract and quantify **Oleoyl-CoA** from biological samples (cultured cells or tissues).

1. Sample Preparation and Extraction:

- For Tissues: Approximately 40-50 mg of frozen tissue is homogenized in an ice-cold solution (e.g., 2:1 isopropanol:50 mM potassium phosphate buffer, pH 7.4) containing an internal standard (e.g., C17:0-CoA).

- For Cultured Cells: Cells (e.g., 1-10 million) are scraped into an ice-cold extraction buffer, often containing an organic solvent like acetonitrile or isopropanol, and an internal standard.
- The homogenate is then subjected to further extraction, often with a solvent like acetonitrile, to precipitate proteins.
- The sample is centrifuged at high speed (e.g., 16,000 x g) at 4°C to pellet the protein and cell debris.
- The supernatant containing the acyl-CoAs is collected and dried under vacuum or nitrogen.

2. LC-MS/MS Analysis:

- Chromatographic Separation: The dried extract is reconstituted in a suitable solvent (e.g., 50:50 water:acetonitrile). Separation is typically performed on a reverse-phase C18 column using a gradient elution with mobile phases containing an ion-pairing agent (e.g., triethylamine and acetic acid or ammonium hydroxide) to improve peak shape and retention of the polar acyl-CoA molecules.
- Mass Spectrometry Detection: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is commonly used.
- Quantification: Detection is performed using Multiple Reaction Monitoring (MRM). This involves selecting the precursor ion ($[M+H]^+$) of **Oleoyl-CoA** in the first quadrupole, fragmenting it in the collision cell, and detecting a specific product ion in the third quadrupole. The transition for **Oleoyl-CoA** is typically m/z 1032.6 \rightarrow 536.2.
- Standard Curve: A standard curve is generated using known concentrations of an **Oleoyl-CoA** standard to allow for absolute quantification of the analyte in the biological samples. The peak area ratio of the analyte to the internal standard is plotted against the concentration.

3. Data Analysis:

- The raw data from the LC-MS/MS is processed using specialized software.
- The peak areas for **Oleoyl-CoA** and the internal standard are integrated.

- The concentration of **Oleoyl-CoA** in the sample is calculated based on the standard curve and normalized to the initial tissue weight or cell number.

This guide highlights the emerging importance of **Oleoyl-CoA** metabolism in the pathogenesis of cancer, cardiovascular disease, and metabolic syndrome. While more research is needed to establish definitive quantitative benchmarks in human tissues, the existing data strongly suggest that dysregulation of **Oleoyl-CoA** levels is a common feature of these diseases, making it a promising area for further investigation and therapeutic targeting.

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